molecular formula C12H12N2O B1436718 6-(2-Phenylethyl)-pyrimidin-4-ol CAS No. 1258306-09-0

6-(2-Phenylethyl)-pyrimidin-4-ol

Cat. No.: B1436718
CAS No.: 1258306-09-0
M. Wt: 200.24 g/mol
InChI Key: UJYSNKMPVRIVPH-UHFFFAOYSA-N
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Description

6-(2-Phenylethyl)-pyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4 and a 2-phenylethyl substituent at position 6 of the pyrimidine ring. Pyrimidine derivatives are widely studied for their biological activities, including roles as enzyme inhibitors, receptor agonists, and plant growth modulators.

However, the absence of direct data on this compound necessitates extrapolation from structurally similar molecules.

Properties

IUPAC Name

4-(2-phenylethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12-8-11(13-9-14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYSNKMPVRIVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Lipophilicity and Bioavailability :

  • The 2-phenylethyl group in the target compound likely increases lipophilicity compared to smaller groups like methyl or methoxymethyl .
  • Chloromethyl and phenylsulfanylmethyl substituents may introduce reactivity (e.g., nucleophilic substitution) but reduce solubility .

Biological Activity :

  • Plant Growth Modulation : Methoxymethyl-substituted analogs (e.g., PPA2) activate plant resistance to bacterial infections, suggesting that bulkier substituents at position 6 may enhance bioactivity in agricultural applications .
  • Receptor Agonism : Pyridyl groups at position 2 (e.g., in KP-172) are associated with vitamin D receptor (VDR) agonism, indicating that aromatic heterocycles at this position improve target binding .

Synthetic Accessibility :

  • Compounds with simple substituents (e.g., 6-methyl or 6-methoxy) are synthesized in higher yields (e.g., 95% purity for 6-(4-methoxyphenyl)pyrimidin-4-ol) , whereas chloromethyl derivatives require specialized handling due to reactivity .

Data-Driven Insights

Notable Findings:

  • Plant Activators : PPA2 (methoxymethyl and pyridyl substituents) demonstrates that electron-donating groups at position 6 and aromatic heterocycles at position 2 synergistically enhance plant immune responses .
  • Pharmaceutical Potential: Pyridyl-substituted analogs (e.g., KP-172) show promise in receptor-targeted drug design due to their balanced hydrophilicity and binding affinity .

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